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Compound of Interest

Compound Name: AM-7209

Cat. No.: B8407871

This technical guide provides an in-depth overview of AM-7209, a potent and selective inhibitor
of the MDM2-p53 protein-protein interaction. Developed as a promising candidate for cancer
therapy, AM-7209's mechanism of action involves the reactivation of the p53 tumor suppressor
pathway. This document is intended for researchers, scientists, and professionals in the field of
drug development, offering detailed information on its molecular characteristics, biological
activity, and the experimental methodologies used for its evaluation.

Core Molecular Features

AM-7209 is a piperidinone derivative that was discovered through structure-based rational drug
design. It is a modification of the earlier compound AMG 232, where a carboxylic acid group
was replaced with a 4-amidobenzoic acid moiety, leading to improved potency and
pharmacokinetic properties.[1]

Molecular Formula: C33H36CI2FN304
Molecular Structure:
L».AM-7209 Molecular Structure

Quantitative Biological Activity

AM-7209 exhibits high potency in inhibiting the MDM2-p53 interaction and demonstrates
significant anti-proliferative activity in cancer cell lines with wild-type p53. The following tables
summarize the key quantitative data reported for this compound.
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Parameter Value Assay Conditions

Isothermal Titration
KD 38 pM Calorimetry (ITC) competition

assay

SJSA-1 EdU incorporation

IC 50 1.6nM
assay
Table 1: In Vitro Potency of AM-7209[1]
Xenograft Model Dose and Schedule Efficacy (ED 50)
SJSA-1 (osteosarcoma) Once daily (QD) oral gavage 2.6 mg/kg

HCT-116 (colorectal

] Once daily (QD) oral gavage 10 mg/kg
carcinoma)

Table 2: In Vivo Antitumor Activity of AM-7209[1]

Signaling Pathway

AM-7209 functions by disrupting the interaction between MDM2 and the tumor suppressor
protein p53. Under normal conditions, MDM2, an E3 ubiquitin ligase, targets p53 for
proteasomal degradation, thus keeping its levels low. In cancer cells with wild-type p53, MDM2
is often overexpressed, leading to excessive p53 destruction and allowing cancer cells to
evade apoptosis. By binding to the p53-binding pocket of MDM2, AM-7209 prevents this
interaction, leading to the stabilization and accumulation of p53. This, in turn, activates
downstream p53 target genes involved in cell cycle arrest and apoptosis, ultimately leading to
tumor growth inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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